REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9](C)([C:12](OC)=O)[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O>O1CCOCC1.O>[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|
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Name
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Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate
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Quantity
|
18.38 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2C(C(OC21)(C(=O)OC)C)=O
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1.O
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Name
|
|
Quantity
|
37 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
by refluxing the resulting solution for 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated
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Type
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ADDITION
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Details
|
poured into water layer (300 ml)
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Type
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EXTRACTION
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Details
|
by extracting the resultant three times with ether (150 ml)
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Type
|
WASH
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Details
|
washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
by drying over sodium sulfate
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Type
|
CUSTOM
|
Details
|
After removing the sodium sulfate
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Type
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FILTRATION
|
Details
|
by filtration
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (solvent: hexane/ethyl acetate=9/1-5/1)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(C(OC21)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |